

Mass Spectrometry of Methyl 4-cyanobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

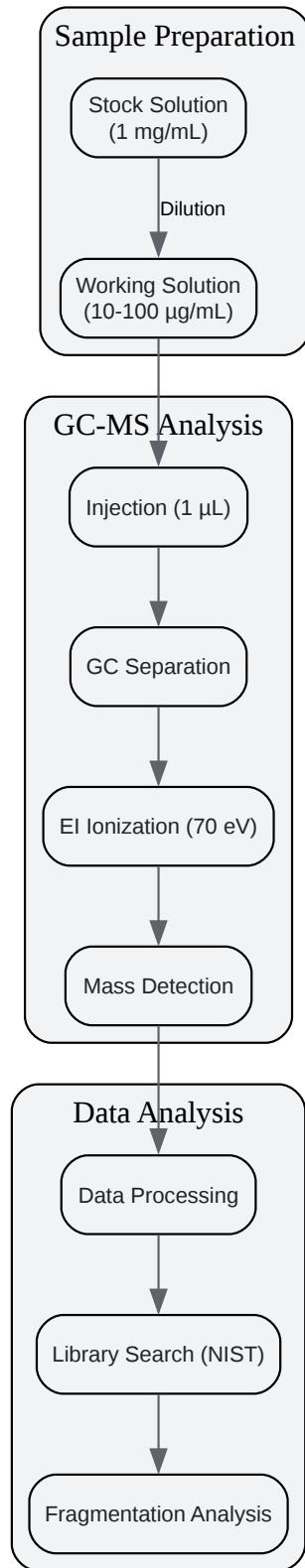
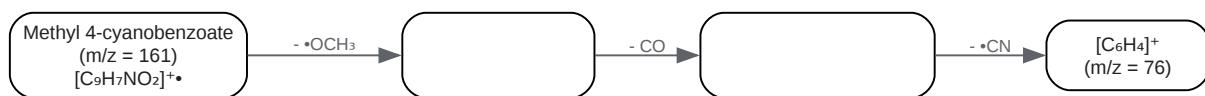
Compound Name: **Methyl 4-cyanobenzoate**

Cat. No.: **B141460**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **Methyl 4-cyanobenzoate**, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the fragmentation pathway.



Data Presentation: Mass Spectral Data

The mass spectrum of **Methyl 4-cyanobenzoate** is characterized by several key fragments that provide structural information. The quantitative data obtained from a standard electron ionization mass spectrometry experiment is summarized below. The molecular formula of **Methyl 4-cyanobenzoate** is $C_9H_7NO_2$, with a molecular weight of 161.16 g/mol .[\[1\]](#)[\[2\]](#)

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Relative Intensity (%)	Interpretation
161	$[\text{C}_9\text{H}_7\text{NO}_2]^{\bullet+}$	~60-70	Molecular Ion ($\text{M}^{\bullet+}$)
130	$[\text{C}_8\text{H}_4\text{NO}]^+$	100	Loss of a methoxy radical ($\bullet\text{OCH}_3$)
102	$[\text{C}_7\text{H}_4\text{N}]^+$	~40-50	Loss of carbon monoxide (CO) from the $[\text{M-OCH}_3]^+$ fragment
76	$[\text{C}_6\text{H}_4]^+$	~10-20	Loss of cyanide ($\bullet\text{CN}$) from the $[\text{M-OCH}_3-\text{CO}]^+$ fragment

Fragmentation Pathway and Logical Relationships

The fragmentation of **Methyl 4-cyanobenzoate** under electron ionization follows a logical pathway initiated by the loss of the methoxy group, followed by the elimination of carbon monoxide. This pathway is consistent with the fragmentation patterns observed for aromatic esters.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of Methyl 4-cyanobenzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141460#mass-spectrometry-of-methyl-4-cyanobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com